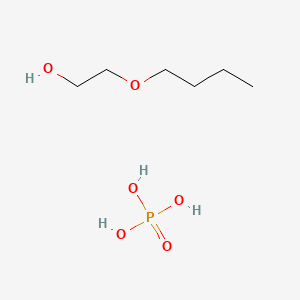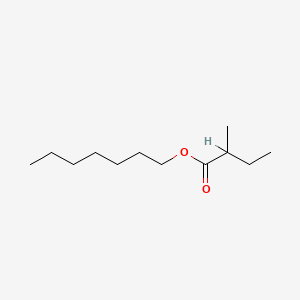
Butylcellosolve phosphaté
Vue d'ensemble
Description
Polyphosphoric acids, 2-butoxyethyl esters is a useful research compound. Its molecular formula is C6H17O6P and its molecular weight is 216.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Polyphosphoric acids, 2-butoxyethyl esters suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Polyphosphoric acids, 2-butoxyethyl esters including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Revêtements à base de solvants
Butylcellosolve phosphaté: est un solvant actif utilisé dans les revêtements à base de solvants en raison de son excellent équilibre entre caractère hydrophile et hydrophobe. Il offre d'excellentes performances dans les revêtements en assurant la compatibilité avec une large gamme de types de résines et en offrant une solubilité dans l'eau à 100% .
Revêtements industriels à base d'eau
En tant que coalescent, il aide à la formation de revêtements industriels à base d'eau. Sa nature à évaporation rapide et ses bonnes propriétés de solvabilité le rendent adapté à cette application, aidant à former un film uniforme pendant le processus de séchage .
Revêtements architecturaux à base d'eau
Dans les revêtements architecturaux à base d'eau, Butylcellosolve phosphaté agit comme un agent de couplage. Il contribue à la stabilisation de la formulation et améliore les propriétés d'application des revêtements architecturaux .
Agents de nettoyage
Ce composé est utilisé comme agent de couplage et solvant dans les nettoyants ménagers et industriels, les décapants de rouille, les nettoyants pour surfaces dures et les désinfectants. Son pouvoir de solvabilité aide à l'élimination efficace de divers types de saletés et de taches .
Encres d'impression
Butylcellosolve phosphaté: sert de solvant principal dans les encres d'impression sérigraphique à base de solvants. Il agit également comme un agent de couplage pour les résines et les colorants dans les encres d'impression à base d'eau, améliorant les performances et la stabilité de l'encre .
Pesticides agricoles
Le composé est utilisé comme solvant pour les pesticides agricoles. Ses propriétés aident à la formulation de pesticides efficaces dans la lutte contre les ravageurs tout en étant compatibles avec les autres ingrédients de la formulation du pesticide .
Synthèse organique
Acides polyphosphoriques, esters de 2-butoxyéthyle: sont utilisés en synthèse organique, en particulier comme agent déshydratant. Ils jouent un rôle crucial dans plusieurs réactions organiques importantes, notamment la cyclisation des acides sur le noyau aromatique, l'acétylation et l'isopropylation sur le noyau aromatique, l'hydrolyse des esters, le clivage des époxydes et la synthèse de composés hétérocycliques .
Applications biomédicales
Ces composés sont structurellement similaires aux acides nucléiques et teichoïques naturels, ce qui, associé à leur biocompatibilité et à leur forte affinité pour les minéraux osseux, les rend adaptés à diverses applications biomédicales. Cela inclut les systèmes d'administration de médicaments et la biominéralisation dans des conditions physiologiques .
Mécanisme D'action
Target of Action
Phosphated butyl cellosolve, also known as Polyphosphoric acids, 2-butoxyethyl esters, is primarily used as a solvent in various industrial applications . Its primary targets are the substances it is intended to dissolve or interact with, such as resins, dyes, and other compounds in coatings, cleaners, and agricultural pesticides .
Mode of Action
Phosphated butyl cellosolve exhibits excellent active solvency and coupling properties . It interacts with its targets by breaking down their structures and facilitating their dissolution or dispersion in the medium they are used in . This interaction results in the formation of a homogeneous mixture or solution, enhancing the performance of the product it is used in .
Biochemical Pathways
They can act as chain-breaking primary antioxidants by reducing peroxyl radicals to alkoxyl radicals . The alkoxyl radicals then react further with the phosphites by substitution, releasing aroxyl radicals which terminate the radical chain oxidation .
Pharmacokinetics
It is known to be a fast-evaporating glycol ether , suggesting that it could be rapidly absorbed and distributed in an organism’s body if exposure occurs. Its solubility in water could also impact its bioavailability and excretion.
Result of Action
The primary result of phosphated butyl cellosolve’s action is the formation of a homogeneous mixture or solution when used as a solvent . In the context of its antioxidant action, it helps prevent oxidative degradation, thereby preserving the integrity and functionality of the substances it is used with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of phosphated butyl cellosolve. Its volatility and evaporation rate can be affected by temperature and pressure . Its solvency and coupling properties can be influenced by the chemical nature of the substances it interacts with . Furthermore, its antioxidant action can be influenced by the presence of oxidizing agents and the nature of the substrate to be stabilized .
Analyse Biochimique
Cellular Effects
Phosphated butyl cellosolve can have various effects on cells and cellular processes. It is known to cause skin irritation, blood disorders, and liver and kidney damage . It is also a neurotoxin that can lead to central nervous system depression
Molecular Mechanism
It is known to be a solvent with excellent active solvency and coupling properties
Dosage Effects in Animal Models
The effects of Phosphated butyl cellosolve vary with different dosages in animal models. It is known to cause damage to the reproductive system in animals, leading to problems such as testicular damage, reduced fertility, death of embryos, and birth defects
Propriétés
IUPAC Name |
2-butoxyethanol;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2.H3O4P/c1-2-3-5-8-6-4-7;1-5(2,3)4/h7H,2-6H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVVUSWLMILHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68610-21-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy-, phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68610-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
216.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39454-62-1, 68514-82-9 | |
| Record name | Butoxyethanol phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39454-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-butoxy-, phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039454621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-butoxy-, phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyphosphoric acids, 2-butoxyethyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyphosphoric acids, 2-butoxyethyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanol, 2-butoxy-, phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















